molecular formula C24H26N6O3 B2447020 6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034268-26-1

6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2447020
CAS RN: 2034268-26-1
M. Wt: 446.511
InChI Key: QXPLLRMORMYXAO-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds structurally related to the one have been studied for their antibacterial properties against a variety of pathogens. For instance, piperazinyl oxazolidinones and pyrimidinone derivatives demonstrate significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. These findings highlight the potential of these compounds in addressing antibiotic resistance challenges (Tucker et al., 1998) (Hossan et al., 2012).

Anticonvulsant Activities

The structural and electronic properties of certain anticonvulsant drugs have been closely examined, revealing the importance of the orientation and delocalization of specific groups within the molecule for their therapeutic effect. This underscores the relevance of detailed structural analysis in the development of effective anticonvulsant therapies (Georges et al., 1989).

Synthesis Methodologies

Research has also focused on the synthesis of novel compounds with potential antibacterial, anti-inflammatory, and analgesic properties. These studies provide valuable insights into the chemical reactions and conditions favorable for producing derivatives with enhanced biological activities, which can be applied to a wide range of pharmaceutical applications (Abu‐Hashem et al., 2020) (Yurttaş et al., 2016).

Structural and Electronic Properties

The investigation into the crystal structures of anticonvulsant compounds provides a foundation for understanding how structural elements influence drug activity. Such studies are crucial for designing molecules with targeted therapeutic effects, emphasizing the role of structural analysis in drug development (Georges et al., 1989).

properties

IUPAC Name

6-cyclopropyl-2-[2-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-33-19-6-4-18(5-7-19)21-14-22(26-16-25-21)28-10-12-29(13-11-28)24(32)15-30-23(31)9-8-20(27-30)17-2-3-17/h4-9,14,16-17H,2-3,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLLRMORMYXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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